REACTION_CXSMILES
|
Cl[C:2]1[CH2:6][C:5]([CH3:8])([CH3:7])[O:4][N:3]=1.[CH3:9][S-:10].[Na+].O>CN(C=O)C>[CH3:9][S:10][C:2]1[CH2:6][C:5]([CH3:8])([CH3:7])[O:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
ClC1=NOC(C1)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was dropwise added, with ice-
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to give rise
|
Type
|
CUSTOM
|
Details
|
to a reaction
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic phase was washed with an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NOC(C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g | |
YIELD: PERCENTYIELD | 74.1% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |